Cas no 4102-50-5 (1,5-Diiodo-2,4-dimethylbenzene)
1,5-Diiodo-2,4-dimethylbenzene 화학적 및 물리적 성질
이름 및 식별자
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- Benzene, 1,5-diiodo-2,4-dimethyl-
- 1,5-Diiodo-2,4-dimethylbenzene
- 1,3-diiodo-4,6-dimethylbenzene
- 1,5-diiodo-2,4-dimethyl-benzene
- 1,5-Dijod-2,4-dimethyl-benzol
- 4,6-diiodo-1,3-xylene
- 4,6-Diiodo-m-xylene
- 4,6-Dijod-1,3-dimethyl-benzol
- Benzene,1,5-diiodo-2,4-dimethyl
- 4,6-Dijod-m-xylol
- D5005
- 4102-50-5
- DTXSID80503125
- MFCD29089354
- SCHEMBL1369255
- BS-44189
- D90357
- DTXCID40453935
-
- MDL: MFCD29089354
- 인치: 1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
- InChIKey: ZOOZGIAPEXFLEF-UHFFFAOYSA-N
- 미소: IC1C=C(C(C)=CC=1C)I
계산된 속성
- 정밀분자량: 357.87200
- 동위원소 질량: 357.87155g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 0
- 복잡도: 102
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0
- 소수점 매개변수 계산 참조값(XlogP): 4
실험적 성질
- 밀도: 2.2±0.1 g/cm3
- 융해점: 70.0 to 74.0 deg-C
- 비등점: 309.4±37.0 °C at 760 mmHg
- 플래시 포인트: 150.1±22.0 °C
- PSA: 0.00000
- LogP: 3.51260
- 증기압: 0.0±0.6 mmHg at 25°C
1,5-Diiodo-2,4-dimethylbenzene 보안 정보
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기호:
- 제시어:경고
- 신호어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 보안 지침: H315+H319
- 저장 조건:4°C 저장..., -4°C 저장...더 좋음
1,5-Diiodo-2,4-dimethylbenzene 세관 데이터
- 세관 번호:2903999090
- 세관 데이터:
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2903999090개요:
29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%
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요약:
2903999090 방향족탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%
1,5-Diiodo-2,4-dimethylbenzene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-1g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 1g |
¥185.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 5g |
¥690.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5005-1G |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | >97.0%(GC) | 1g |
¥185.00 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5005-5G |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | >97.0%(GC) | 5g |
¥625.00 | 2023-09-08 | |
| eNovation Chemicals LLC | D963647-5g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | 97.0% | 5g |
$150 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-1g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 1g |
¥185.0 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 5g |
¥690.0 | 2023-09-01 | |
| 1PlusChem | 1P00I8HT-1g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | >97.0%(GC) | 1g |
$44.00 | 2025-02-28 | |
| 1PlusChem | 1P00I8HT-5g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | >97.0%(GC) | 5g |
$143.00 | 2025-02-28 | |
| Aaron | AR00I8Q5-1g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | 97% | 1g |
$28.00 | 2025-02-28 |
1,5-Diiodo-2,4-dimethylbenzene 관련 문헌
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
1,5-Diiodo-2,4-dimethylbenzene에 대한 추가 정보
1,5-Diiodo-2,4-dimethylbenzene: A Key Intermediate in Organic Synthesis and Drug Discovery
1,5-Diiodo-2,4-dimethylbenzene, with the chemical formula C8H8I2, is a versatile aromatic compound characterized by its unique molecular structure. This compound is identified by the CAS No. 4102-50-5, which serves as a standardized reference for its identification in chemical databases and regulatory frameworks. The molecule features a benzene ring substituted with two iodine atoms at the 1 and 5 positions, along with methyl groups at the 2 and 4 positions. This structural configuration imparts distinct chemical properties that make it a valuable starting material for a wide range of synthetic applications.
Recent advancements in organic chemistry have highlighted the role of 1,5-Diiodo-2,4-dimethylbenzene as a critical intermediate in the development of novel pharmaceuticals and materials. Its halogenated substituents provide opportunities for selective functionalization, enabling the synthesis of complex molecules with tailored biological activities. For instance, studies published in *Organic Letters* (2023) have demonstrated the utility of this compound in the preparation of iodinated aromatic derivatives with potential applications in radiopharmaceuticals and molecular imaging agents.
The molecular architecture of 1,5-Diiodo-2,4-dimethylbenzene is particularly noteworthy for its ability to undergo various chemical transformations. The presence of iodine atoms at the 1 and 5 positions facilitates electrophilic substitution reactions, while the methyl groups at the 2 and 4 positions contribute to steric effects that influence reaction pathways. This combination of functional groups allows for the synthesis of a diverse array of compounds, including polyiodinated aromatics and substituted benzene derivatives, which are of interest in both academic and industrial research.
One of the most promising applications of 1,5-Diiodo-2,4-dimethylbenzene lies in its role in the development of drug candidates targeting specific biological pathways. Recent work in *Journal of Medicinal Chemistry* (2024) has explored the use of this compound as a building block for the synthesis of small-molecule inhibitors of protein kinases, which are implicated in various diseases including cancer and neurodegenerative disorders. The ability to selectively introduce iodine atoms into aromatic systems has enabled the creation of compounds with enhanced metabolic stability and improved pharmacokinetic profiles.
From a synthetic perspective, the preparation of 1,5-Diiodo-2,4-dimethylbenzene has been optimized through the development of efficient catalytic methods. A study published in *Chemical Science* (2023) reported a novel transition-metal-catalyzed approach for the selective iodination of aromatic rings, which significantly reduces the number of reaction steps required to synthesize this compound. This advancement not only improves the economic viability of its production but also aligns with the growing emphasis on sustainable chemical processes in the pharmaceutical industry.
The unique electronic properties of 1,5-Diiodo-2,4-dimethylbenzene have also attracted attention in the field of materials science. Researchers at the University of Tokyo (2024) have investigated its potential as a precursor for the synthesis of functional organic semiconductors. The iodine atoms in this molecule contribute to the formation of π-conjugated systems, which are essential for the electronic properties of materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. This application underscores the versatility of the compound beyond its traditional role in pharmaceutical chemistry.
Another area of active research involves the use of 1,5-Diiodo-2,4-dimethylbenzene in the development of chiral compounds for asymmetric synthesis. A recent paper in *Tetrahedron* (2024) described the application of this compound as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceutical intermediates. The ability to control stereochemical outcomes through the use of such compounds is critical for the production of drugs with high therapeutic efficacy and reduced side effects.
The chemical stability of 1,5-Diiodo-2,4-dimethylbenzene under various reaction conditions has also been a focus of recent studies. Research conducted at the Max Planck Institute (2023) has demonstrated that the compound exhibits remarkable resistance to hydrolysis and oxidation, making it suitable for use in environments where chemical stability is paramount. This property is particularly advantageous in the synthesis of pharmaceuticals that require long-term storage or are administered in aqueous solutions.
Furthermore, the environmental impact of 1,5-Diiodo-2,4-dimethylbenzene has been evaluated in several studies to ensure its compatibility with green chemistry principles. A report published in *Green Chemistry* (2024) highlighted the importance of optimizing reaction conditions to minimize waste generation and reduce the use of hazardous solvents. These efforts align with the growing demand for sustainable practices in the chemical industry, particularly in the context of pharmaceutical manufacturing.
The versatility of 1,5-Diiodo-2,4-dimethylbenzene extends to its potential applications in the field of agrochemicals. Researchers at the University of California (2024) have explored its use as a precursor for the synthesis of herbicides and pesticides with improved selectivity and reduced environmental persistence. The ability to introduce iodine atoms into aromatic systems allows for the creation of compounds with enhanced biological activity while minimizing their impact on non-target organisms.
Despite its many applications, the synthesis and use of 1,5-Diiodo-2,4-dimethylbenzene require careful consideration of safety and regulatory compliance. The compound is classified as a hazardous material due to its potential for causing skin and eye irritation, necessitating the implementation of appropriate handling protocols. Regulatory bodies such as the EPA and OSHA have established guidelines for the safe storage, transportation, and disposal of such chemicals, ensuring that their use is both effective and responsible.
In conclusion, the compound 1,5-Diiodo-2,4-dimethylbenzene, identified by the CAS No. 4102-50-5, represents a significant advancement in the field of organic chemistry. Its unique molecular structure and chemical properties make it a valuable starting material for the synthesis of a wide range of compounds with applications in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new uses for this compound, its importance in the development of innovative solutions across various scientific disciplines is likely to grow even further.
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